3,5-Di((E)-benzylidene)azepan-4-one
Description
3,5-Di((E)-benzylidene)azepan-4-one is a synthetic curcuminoid derivative designed to overcome the limitations of natural curcumin, such as poor bioavailability and moderate efficacy. Structurally, it belongs to the diarylidene ketone family, featuring a seven-membered azepanone ring substituted with two (E)-benzylidene groups. This compound and its derivatives, including fluorinated and N-acryloyl-modified analogs, have shown enhanced anticancer activity, particularly against pancreatic carcinoma, by targeting pathways like STAT3 inhibition and apoptosis induction .
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(3E,5E)-3,5-dibenzylideneazepan-4-one |
InChI |
InChI=1S/C20H19NO/c22-20-18(13-16-7-3-1-4-8-16)11-12-21-15-19(20)14-17-9-5-2-6-10-17/h1-10,13-14,21H,11-12,15H2/b18-13+,19-14+ |
InChI Key |
KYVMJWQXTAYHJZ-JIBZRZDWSA-N |
Isomeric SMILES |
C\1CNC/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CNCC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di((E)-benzylidene)azepan-4-one typically involves the condensation of azepan-4-one with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes aldol condensation to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 3,5-Di((E)-benzylidene)azepan-4-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Di((E)-benzylidene)azepan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 3,5-dibenzylazepan-4-one.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Di((E)-benzylidene)azepan-4-one is not well-defined, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogs and Antiproliferative Activity
Key structural analogs include EF24 (a cyclic curcuminoid) and fluorinated/N-acryloyl derivatives. Modifications to the arylidene groups and the azepanone core significantly influence potency:
Key Findings :
- Fluorinated derivatives (2c, 2d, 2i) exhibit 10–30x lower IC50 values than EF24, with 2d being the most potent .
- N-Acryloyl modifications enhance activity in most cases, except for EF24 (2a), which is less active than its parent compound .
- Bulky substituents (e.g., pentafluorosulfanyl in 2j) reduce potency, highlighting the importance of electron-withdrawing groups like trifluoromethyl .
Mechanism of Action: STAT3 Inhibition and Apoptosis Induction
All analogs target STAT3, a key oncogenic protein in pancreatic cancer, but exhibit distinct binding modes:
| Compound | STAT3 Binding Mode | Apoptosis Markers |
|---|---|---|
| EF24 (1a) | Binds to SH2 domain | Moderate caspase-3 activation, PARP cleavage |
| 2c, 2h | Binds to DNA-binding domain | Strong caspase-3 activation, BCL2 inhibition |
| 2d, 2g, 2i | Binds to SH2 domain (similar to EF24) | High PARP cleavage, BCL-XL suppression |
Key Findings :
Key Findings :
- 2d shows 8x higher selectivity for cancer cells over normal pancreatic cells compared to EF24 (2x), suggesting a safer profile .
- Neither compound exhibits cytotoxicity in non-cancerous THP-1 cells at therapeutic doses .
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